2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one
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Overview
Description
2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one is a complex organic compound with a unique structure that includes an indole ring substituted with a 3-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of an indole derivative with a suitable alkylating agent, followed by further functionalization to introduce the 3-methylbut-2-en-1-yl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one include:
- 2,2-Dimethylbut-3-ynoxymethylbenzene
- 3-Methylbut-2-en-1-yl pivalate
- 4-Benzyloxy-3,3-dimethylbut-1-yne .
Uniqueness
What sets this compound apart from these similar compounds is its unique indole structure and the specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
188964-68-3 |
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Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2,2-dimethyl-1-[3-(3-methylbut-2-enyl)indol-1-yl]propan-1-one |
InChI |
InChI=1S/C18H23NO/c1-13(2)10-11-14-12-19(17(20)18(3,4)5)16-9-7-6-8-15(14)16/h6-10,12H,11H2,1-5H3 |
InChI Key |
LIVCMPJZZMBKOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CN(C2=CC=CC=C21)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
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